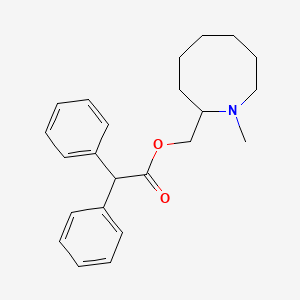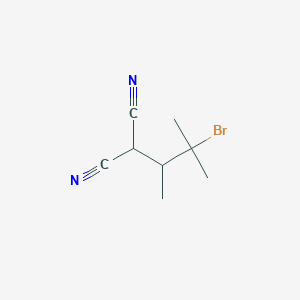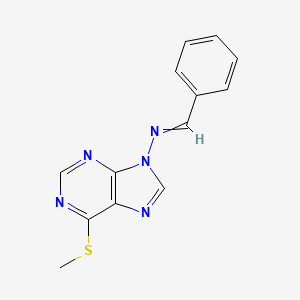
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a methylsulfanyl group attached to the purine ring and a phenylmethanimine group
Preparation Methods
The synthesis of N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylsulfanylpurine and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and efficiency.
Chemical Reactions Analysis
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles like halides or amines.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may interfere with nucleic acid synthesis or protein function, resulting in its observed biological effects.
Comparison with Similar Compounds
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine can be compared with other similar compounds, such as:
6-methylthioinosine: A thiopurine derivative with similar structural features but different biological activities.
6-methylmercaptopurine riboside: Another purine derivative with a methylthio group, used in various biochemical studies.
2-amino-6-methylthio-9H-purine: A related compound with an amino group, studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural configuration and the presence of the phenylmethanimine group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7144-16-3 |
|---|---|
Molecular Formula |
C13H11N5S |
Molecular Weight |
269.33 g/mol |
IUPAC Name |
N-(6-methylsulfanylpurin-9-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H11N5S/c1-19-13-11-12(14-8-15-13)18(9-16-11)17-7-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
SBYXNJRNQKPRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


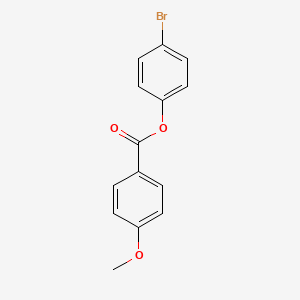

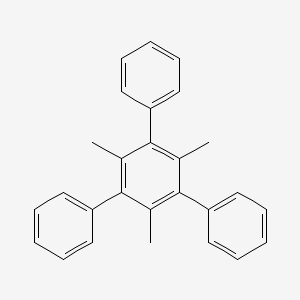

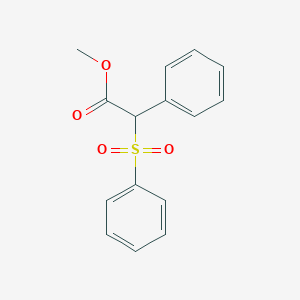
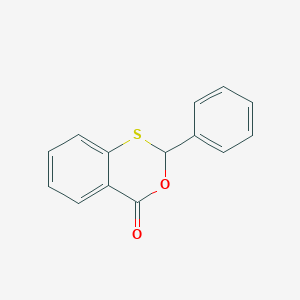
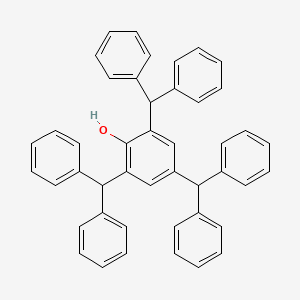

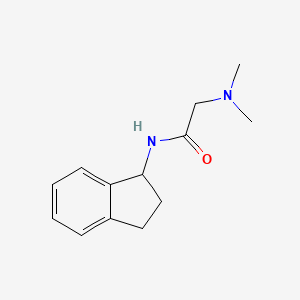
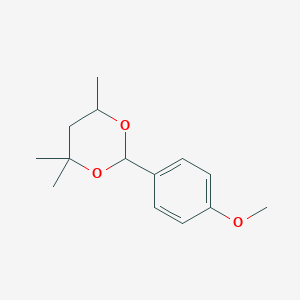
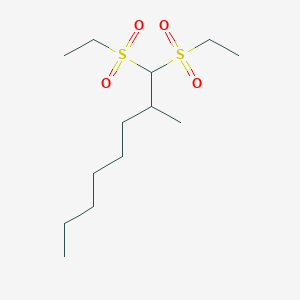
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)
